molecular formula C18H16O3 B14229263 Methyl 4-(1-hydroxy-4-phenylbut-3-yn-1-yl)benzoate CAS No. 823175-16-2

Methyl 4-(1-hydroxy-4-phenylbut-3-yn-1-yl)benzoate

Katalognummer: B14229263
CAS-Nummer: 823175-16-2
Molekulargewicht: 280.3 g/mol
InChI-Schlüssel: FYHAVLRZAWXCMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-(1-hydroxy-4-phenylbut-3-yn-1-yl)benzoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzoate ester linked to a hydroxyphenylbutynyl group, which contributes to its distinct chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-hydroxy-4-phenylbut-3-yn-1-yl)benzoate typically involves the esterification of 4-(1-hydroxy-4-phenylbut-3-yn-1-yl)benzoic acid with methanol. The reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(1-hydroxy-4-phenylbut-3-yn-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The triple bond in the butynyl group can be reduced to a double or single bond.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(1-oxo-4-phenylbut-3-yn-1-yl)benzoate.

    Reduction: Formation of Methyl 4-(1-hydroxy-4-phenylbut-3-en-1-yl)benzoate or Methyl 4-(1-hydroxy-4-phenylbutyl)benzoate.

    Substitution: Formation of corresponding amides or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(1-hydroxy-4-phenylbut-3-yn-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Methyl 4-(1-hydroxy-4-phenylbut-3-yn-1-yl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and ester groups can form hydrogen bonds or participate in other interactions with biological molecules, influencing their activity. The compound’s unique structure allows it to modulate specific pathways, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 4-(4-hydroxybut-1-ynyl)benzoate: Similar structure but with a different substituent on the butynyl group.

    Methyl 4-(1-hydroxy-3-buten-1-yl)benzoate: Contains a double bond instead of a triple bond in the butynyl group.

    Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate: Features a methyl group on the butynyl chain.

Uniqueness

Methyl 4-(1-hydroxy-4-phenylbut-3-yn-1-yl)benzoate is unique due to the presence of the phenyl group and the triple bond in its structure

Eigenschaften

CAS-Nummer

823175-16-2

Molekularformel

C18H16O3

Molekulargewicht

280.3 g/mol

IUPAC-Name

methyl 4-(1-hydroxy-4-phenylbut-3-ynyl)benzoate

InChI

InChI=1S/C18H16O3/c1-21-18(20)16-12-10-15(11-13-16)17(19)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,10-13,17,19H,9H2,1H3

InChI-Schlüssel

FYHAVLRZAWXCMW-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=C(C=C1)C(CC#CC2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.